1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-
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Overview
Description
1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1H-pyrrole: Similar structure but lacks the sulfonyl group.
1-(3-Bromophenyl)-1H-pyrrole: Similar structure with the bromophenyl group at a different position.
1-Ethyl-2-(1H-pyrrol-1-ylmethyl)-1H-pyrrole: Contains an additional ethyl group and a different substitution pattern.
Uniqueness
1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
830319-69-2 |
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Molecular Formula |
C10H10BrNO2S |
Molecular Weight |
288.16 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C10H10BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-3,5-7H,4,8H2 |
InChI Key |
NALLRVWEROTBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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